molecular formula C24H26N2O6 B10983405 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

Cat. No.: B10983405
M. Wt: 438.5 g/mol
InChI Key: AZSHWGABGLBMNB-UHFFFAOYSA-N
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Description

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is a complex organic compound with a unique structure that combines elements of chromen and indole derivatives. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Chromen Derivative: The chromen derivative can be synthesized through a series of reactions involving the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Indole Derivative: The indole derivative is synthesized separately, often through Fischer indole synthesis or other established methods.

    Coupling Reaction: The final step involves coupling the chromen and indole derivatives through an acylation reaction, typically using reagents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic and nucleophilic reagents, such as halogens and alkylating agents, are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction can yield alcohols or other reduced forms.

Scientific Research Applications

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate specific enzymes involved in biological processes.

    Modulate Receptors: Interact with cellular receptors, influencing signal transduction pathways.

    Scavenge Free Radicals: Act as an antioxidant, neutralizing free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid: A simpler analog with similar chromen structure but lacking the indole moiety.

    N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide: An indole derivative without the chromen component.

Uniqueness

The uniqueness of 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide lies in its combined chromen and indole structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions with various biological targets.

Properties

Molecular Formula

C24H26N2O6

Molecular Weight

438.5 g/mol

IUPAC Name

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-[1-(2-methoxyethyl)indol-4-yl]acetamide

InChI

InChI=1S/C24H26N2O6/c1-24(2)13-20(28)23-19(27)11-15(12-21(23)32-24)31-14-22(29)25-17-5-4-6-18-16(17)7-8-26(18)9-10-30-3/h4-8,11-12,27H,9-10,13-14H2,1-3H3,(H,25,29)

InChI Key

AZSHWGABGLBMNB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)NC3=C4C=CN(C4=CC=C3)CCOC)O)C

Origin of Product

United States

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